

Technical Guide: Physical and Chemical Properties of 1-Bromobut-1-yne

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Compound of Interest

Compound Name: 1-Bromobut-1-yne

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Abstract

1-Bromobut-1-yne is a haloalkyne, a class of organic compounds characterized by a bromine atom attached to a carbon-carbon triple bond. This structural feature imparts unique reactivity, making it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the known physical and chemical properties of **1-Bromobut-1-yne**, along with a representative experimental workflow for the synthesis and purification of related bromoalkynes. Due to its nature as a synthetic intermediate, information regarding its specific biological signaling pathways is not extensively documented in publicly available literature.

Core Physical Properties

The physical properties of **1-Bromobut-1-yne** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₄ H ₅ Br[1] |
| Molecular Weight | 131.99 g/mol [1] |
| Boiling Point | 104.256 °C at 760 mmHg[2] |
| Density | 1.461 g/cm ³ [2] |
| Refractive Index | 1.4704 (at 20 °C)[2] |
| Flash Point | 21.683 °C[2] |
| Vapor Pressure | 36.1 mmHg at 25 °C[2] |
| Solubility | Soluble in organic solvents like ether and chloroform; insoluble in water.[3] |

Chemical Reactivity

1-Bromobut-1-yne is a versatile reagent in organic synthesis due to the reactivity of both the bromine atom and the carbon-carbon triple bond.

- **Nucleophilic Substitution:** The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups at the terminal position of the butyne chain.[3]
- **Electrophilic and Radical Addition:** The electron-rich triple bond is susceptible to electrophilic and radical addition reactions. For instance, it can undergo halogenation and hydrohalogenation. The addition of hydrogen halides to the alkyne moiety is a classic example of an electrophilic addition reaction.[3]

Experimental Protocols: Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **1-Bromobut-1-yne** is not readily available in the cited literature. However, a general approach for the synthesis of bromoalkynes often involves the reaction of a terminal alkyne with a suitable brominating agent or the conversion of a corresponding alcohol. For illustrative purposes, the synthesis of a related

compound, 1-bromobutane from butan-1-ol, provides a procedural framework that can be adapted.^{[4][5]}

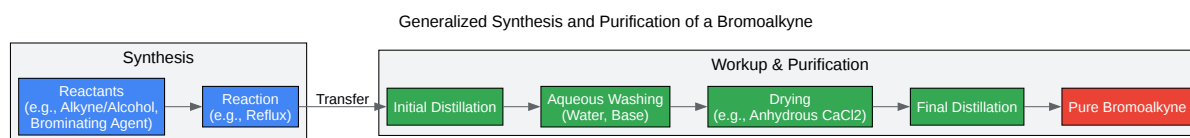
Representative Synthesis of a Bromoalkane (1-Bromobutane)

This protocol describes the synthesis of 1-bromobutane from butan-1-ol and can serve as a conceptual model for the synthesis of bromoalkynes from their corresponding alcohols.^{[4][5]}

- **Reaction Setup:** In a round-bottomed flask, sodium bromide (NaBr) is dissolved in water, and butan-1-ol is added. The mixture is cooled in an ice bath.^[4]
- **Acid Addition:** Concentrated sulfuric acid (H₂SO₄) is added slowly with continuous stirring while keeping the mixture cool. The sulfuric acid reacts with NaBr to generate hydrobromic acid (HBr) in situ, which then reacts with the alcohol.^[4]
- **Reflux:** The reaction mixture is heated under reflux to drive the substitution reaction to completion.
- **Distillation:** The product, 1-bromobutane, is isolated from the reaction mixture by simple distillation.^[4]
- **Workup and Purification:**
 - The distillate is transferred to a separatory funnel and washed with water to remove any remaining acid and unreacted alcohol.^[4]
 - The organic layer is then washed with a sodium hydroxide solution to neutralize any remaining acidic impurities.^[4]
 - The crude product is dried over an anhydrous drying agent, such as calcium chloride (CaCl₂).^[4]
 - Finally, the dried product is purified by a final distillation to yield pure 1-bromobutane.^[5]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a bromoalkyne.



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Caption: A generalized workflow for the synthesis and purification of a bromoalkyne.

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Phone: (601) 213-4426

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